Quinidina gluconato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

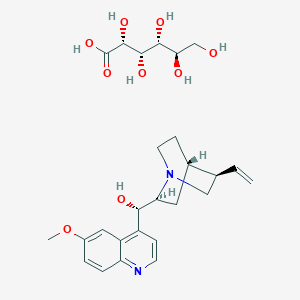

El gluconato de quinidina es un compuesto farmacéutico derivado de la quinidina, que es un D-isómero de la quinina. La quinina se encuentra naturalmente en la corteza del árbol de Cinchona y especies vegetales similares. El gluconato de quinidina se utiliza principalmente como un agente antiarrítmico para tratar varios tipos de latidos cardíacos irregulares, incluyendo la fibrilación auricular y las arritmias ventriculares . También es conocido por sus propiedades antimaláricas .

Aplicaciones Científicas De Investigación

El gluconato de quinidina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como catalizador quiral en síntesis asimétrica.

Biología: Estudiado por sus efectos sobre los canales iónicos y los potenciales de acción celulares.

Medicina: Utilizado para tratar arritmias cardíacas y como agente antimalárico.

Industria: Empleado en la producción de otros compuestos farmacéuticos y como patrón de referencia en química analítica

Mecanismo De Acción

El gluconato de quinidina ejerce sus efectos bloqueando las corrientes de sodio y potasio en las células cardíacas. Esta acción prolonga el potencial de acción celular y disminuye la automaticidad, lo que ayuda a restaurar el ritmo cardíaco normal. La quinidina también inhibe la corriente rápida de sodio entrante y la corriente lenta de calcio entrante, estabilizando aún más la membrana cardíaca .

Compuestos Similares:

Quinina: Un agente antimalárico con estructura química similar pero diferentes propiedades farmacológicas.

Procainamida: Otro agente antiarrítmico de clase Ia con efectos similares sobre los potenciales de acción cardíacos.

Disopiramida: Un agente antiarrítmico de clase Ia utilizado para tratar arritmias ventriculares.

Singularidad: El gluconato de quinidina es único debido a su doble función como agente antiarrítmico y antimalárico. Tiene una mayor eficacia en la conversión de la fibrilación auricular a ritmo sinusal normal en comparación con otros antiarrítmicos de clase Ia. Además, su forma de gluconato proporciona una mejor biodisponibilidad y una acción prolongada .

Análisis Bioquímico

Biochemical Properties

Quinidine gluconate plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium and potassium channels in cardiac cells. Quinidine gluconate blocks these channels, which prolongs the action potential and refractory period of the cardiac cells . This action helps to stabilize the heart rhythm and prevent arrhythmias. Additionally, quinidine gluconate has been shown to interact with cytochrome P450 enzymes in the liver, affecting its metabolism and bioavailability .

Cellular Effects

Quinidine gluconate exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking sodium and potassium channels, which affects the action potential duration and refractory period . This action helps to stabilize the heart rhythm and prevent arrhythmias. Quinidine gluconate also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of quinidine gluconate involves its interaction with sodium and potassium channels in cardiac cells. By blocking these channels, quinidine gluconate prolongs the action potential and refractory period, which helps to stabilize the heart rhythm . Additionally, quinidine gluconate can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which affects its metabolism and bioavailability . These interactions at the molecular level contribute to the overall therapeutic effects of quinidine gluconate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinidine gluconate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinidine gluconate is relatively stable, but it can degrade over time, leading to changes in its efficacy and safety . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways, gene expression, and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of quinidine gluconate can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of quinidine gluconate can have therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, in dogs, dosages of 6–20 mg/kg have been used to treat arrhythmias, but higher doses can lead to toxicity and adverse effects such as gastrointestinal disturbances and cardiac arrhythmias . These dosage-dependent effects highlight the importance of careful dosing and monitoring in clinical settings.

Metabolic Pathways

Quinidine gluconate is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites, including 3-hydroxy-quinidine . This metabolite has been shown to have similar, but less potent, antiarrhythmic effects compared to quinidine gluconate . The metabolism of quinidine gluconate can affect its bioavailability and therapeutic efficacy, making it important to consider these pathways in clinical settings.

Transport and Distribution

The transport and distribution of quinidine gluconate within cells and tissues are important factors that influence its therapeutic effects. Quinidine gluconate is transported across cell membranes by various transporters, including P-glycoprotein . Once inside the cells, it can interact with various binding proteins, which affect its localization and accumulation. The distribution of quinidine gluconate within tissues can also influence its therapeutic effects, with higher concentrations in cardiac tissues leading to more pronounced antiarrhythmic effects .

Subcellular Localization

The subcellular localization of quinidine gluconate can affect its activity and function. Quinidine gluconate is primarily localized in the cytoplasm of cardiac cells, where it interacts with sodium and potassium channels . This localization is important for its antiarrhythmic effects, as it allows quinidine gluconate to effectively block these channels and stabilize the heart rhythm. Additionally, quinidine gluconate can undergo post-translational modifications that direct it to specific compartments or organelles within the cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El gluconato de quinidina puede sintetizarse a partir de la quinina. El proceso implica la conversión de quinina a quinidina, seguida de la formación de la sal de gluconato. La reacción generalmente implica el uso de ácido acético glacial y clorhidrato de fenilhidrazina, seguido de calentamiento en un baño de agua .

Métodos de Producción Industrial: La producción industrial del gluconato de quinidina implica la extracción de quinina de la corteza del árbol de Cinchona, seguida de su conversión a quinidina. La quinidina se hace reaccionar luego con ácido glucónico para formar gluconato de quinidina. El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El gluconato de quinidina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La quinidina puede oxidarse para formar óxido de N-quinidina.

Reducción: La quinidina puede reducirse para formar dihidroquinidina.

Sustitución: La quinidina puede sufrir reacciones de sustitución, particularmente en el grupo metoxi.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas.

Productos Principales:

Oxidación: Óxido de N-quinidina.

Reducción: Dihidroquinidina.

Sustitución: Diversos derivados de quinidina sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.

Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac action potentials.

Disopyramide: A class Ia antiarrhythmic agent used to treat ventricular arrhythmias.

Uniqueness: Quinidine gluconate is unique due to its dual role as an antiarrhythmic and antimalarial agent. It has a higher efficacy in converting atrial fibrillation to normal sinus rhythm compared to other class Ia antiarrhythmics. Additionally, its gluconate form provides better bioavailability and prolonged action .

Propiedades

Número CAS |

7054-25-3 |

|---|---|

Fórmula molecular |

C26H36N2O9 |

Peso molecular |

520.6 g/mol |

Nombre IUPAC |

(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |

Clave InChI |

XHKUDCCTVQUHJQ-OSPZJNBRSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.